molecular formula C7H8F8O2 B3053109 2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethan-1-ol CAS No. 50997-69-8

2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethan-1-ol

Cat. No.: B3053109
CAS No.: 50997-69-8
M. Wt: 276.12 g/mol
InChI Key: AYSXBVDLZTWPRI-UHFFFAOYSA-N
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Description

2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethan-1-ol is a fluorinated alcohol compound with the molecular formula C7H10F8O2 . It is known for its unique properties due to the presence of multiple fluorine atoms, which impart high chemical stability and low reactivity under standard conditions. This compound is used in various scientific and industrial applications, particularly in the synthesis of nanomaterials and as a surfactant.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed:

    Oxidation: Fluorinated aldehydes and carboxylic acids

    Reduction: Fluorinated hydrocarbons

    Substitution: Fluorinated ethers and amines

Mechanism of Action

The mechanism of action of 2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethan-1-ol involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

2-(2,2,3,3,4,4,5,5-octafluoropentoxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F8O2/c8-4(9)6(12,13)7(14,15)5(10,11)3-17-2-1-16/h4,16H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSXBVDLZTWPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(C(C(C(F)F)(F)F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40600245
Record name 2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50997-69-8
Record name 2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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